Product packaging for Dimethyl heptadecanedioate(Cat. No.:CAS No. 19102-92-2)

Dimethyl heptadecanedioate

Cat. No.: B102920
CAS No.: 19102-92-2
M. Wt: 328.5 g/mol
InChI Key: YIZQYNRKVWQMJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl heptadecanedioate is a long-chain dicarboxylic acid ester with the molecular formula C21H40O4. This compound serves as a versatile building block and pharmaceutical intermediate in organic synthesis and research applications. While the specific research applications for the C17 chain are not fully documented in public literature, analogous long-chain diesters like dimethyl heptanedioate are well-established in the synthesis of complex molecules for pharmaceuticals, including potential anti-inflammatory and antimicrobial agents . These diesters are valued for their ability to participate in key reactions such as esterifications and condensations, enabling researchers to construct specific molecular architectures . The compound is supplied at high purity to ensure reliable performance in synthetic pathways. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H36O4 B102920 Dimethyl heptadecanedioate CAS No. 19102-92-2

Properties

IUPAC Name

dimethyl heptadecanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O4/c1-22-18(20)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19(21)23-2/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZQYNRKVWQMJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60503007
Record name Dimethyl heptadecanedioate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19102-92-2
Record name 1,17-Dimethyl heptadecanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19102-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl heptadecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Engineering for Dimethyl Heptadecanedioate

Catalytic Approaches for Diesterification

Catalytic routes to dimethyl heptadecanedioate offer high atom economy and selectivity. These methods primarily revolve around the functionalization of unsaturated fatty acids, which are readily available from various bio-based sources.

Methoxycarbonylation of Unsaturated Alkenoic Acids

Methoxycarbonylation is a powerful one-pot reaction that introduces a methoxycarbonyl group across a carbon-carbon double bond in the presence of carbon monoxide and methanol (B129727). This process is typically catalyzed by palladium complexes.

The choice of ligand in palladium-catalyzed methoxycarbonylation is crucial for achieving high yields and selectivities. An advanced palladium catalyst system utilizing the ligand 1,2-bis((tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene (pytbpx) has shown significant promise. This ligand's design combines favorable structural elements that enable the conversion of even sterically hindered olefins into esters. The optimization of reaction conditions, including the concentration of the acidic cocatalyst, is critical for maximizing catalyst performance. Studies have shown that while a certain level of acidity is necessary, excessive acid can hinder the reaction rate by protonating the nitrogen atoms of the pyridyl unit, which are believed to be involved in a proton shuttle mechanism.

LigandSubstrateProduct YieldReaction Time
pytbpxDi-iso-butylene95%3.5 h

This table presents optimized results for a model substrate, demonstrating the efficacy of the pytbpx ligand in palladium-catalyzed methoxycarbonylation.

A significant challenge in the methoxycarbonylation of unsaturated fatty acids is controlling the regioselectivity of the ester group addition and managing the concurrent isomerization of the double bond. The palladium catalyst, in the presence of an acid cocatalyst, can isomerize the double bonds of the fatty acid methyl esters. This isomerization leads to a thermodynamic distribution of isomers, with the double bonds tending to migrate along the carbon chain. This can result in the formation of a mixture of linear and branched diesters.

The mechanism of this isomerization involves the formation of a palladium-hydride species that can add to and eliminate from the double bond, effectively moving its position. In the context of polyunsaturated fatty acids, this can lead to the formation of conjugated systems, which can act as catalyst inhibitors. Understanding these isomerization pathways is critical for designing catalysts and reaction conditions that favor the formation of the desired linear α,ω-diester, such as this compound.

Dual Catalysis Systems for Valorization of Bio-based Lipids

The utilization of complex, bio-based lipid feedstocks, such as those from microalgae and tall oil, for the production of this compound presents a sustainable alternative to petrochemical routes. These feedstocks are often mixtures of fatty acids with varying chain lengths and degrees of unsaturation.

A dual-catalysis, one-pot approach has been developed to selectively functionalize these complex lipid mixtures. nih.govuni-konstanz.de This system first employs a selective heterogeneous hydrogenation catalyst (Pd/γ-Al2O3) to reduce the degree of unsaturation in polyunsaturated fatty acids, unifying the feedstock to primarily monounsaturated fatty acids. nih.govuni-konstanz.de Following this, a homogeneous palladium catalyst, activated by the addition of a diprotonated diphosphine ligand such as (dtbpxH2)(OTf)2, is used for the methoxycarbonylation step. nih.govuni-konstanz.de

This approach has been successfully applied to crude microalgae oil from genetically engineered Phaeodactylum tricornutum and tall oil, a byproduct of the Kraft pulping process. nih.govuni-konstanz.de Both of these renewable feedstocks were fully converted with high selectivity towards the linear α,ω-diesters. nih.govuni-konstanz.de

FeedstockKey Unsaturated Fatty AcidOverall Selectivity to Linear α,ω-Diester
Genetically Engineered Microalgae OilEicosapentaenoic Acid (20:5)Up to 75%
Tall OilOleic and Linoleic AcidsUp to 75%

This table summarizes the results of the dual-catalysis approach for the valorization of bio-based lipids. nih.govuni-konstanz.de

The development of an integrated process that combines the hydrogenation and methoxycarbonylation steps in a single pot offers significant advantages in terms of process efficiency and sustainability. nih.govuni-konstanz.de This one-pot approach minimizes the need for intermediate separation and purification steps, reducing waste and operational costs. nih.govuni-konstanz.de The successful demonstration of this dual-catalysis system on crude, unpurified bio-oils highlights its robustness and potential for industrial-scale production of valuable diesters like this compound from renewable resources. nih.govuni-konstanz.de

Exploration of Other Esterification and Transesterification Strategies

Acyloin Condensation:

The acyloin condensation is a reductive coupling of two carboxylic esters, typically facilitated by metallic sodium in an aprotic solvent, to form an α-hydroxyketone, also known as an acyloin. acs.orgsemanticscholar.org This reaction is particularly valuable for the intramolecular cyclization of long-chain dicarboxylic esters, yielding large ring structures. ijcce.ac.ir While the primary product is a cyclic acyloin, the underlying principles of ester reactivity are relevant to the synthesis of related compounds.

The mechanism involves the formation of a radical anion upon electron transfer from sodium to the ester's carbonyl group. Dimerization of this radical anion leads to a dianion, which then eliminates two alkoxide groups to form a 1,2-diketone intermediate. Further reduction by sodium and subsequent neutralization yields the acyloin. ijcce.ac.ir For the synthesis of cyclic acyloins from long-chain diesters, this intramolecular pathway is often favored over intermolecular polymerization. acs.org

The yields for acyloin condensation to form large rings (10 to 20 members) can be quite high, often in the range of 60-95%. ijcce.ac.ir This efficiency is attributed to the adsorption of the two ester ends onto the surface of the sodium metal, which facilitates the intramolecular reaction. ijcce.ac.ir

Ring SizeTypical Yield (%)
5- and 6-membered80 - 85
4-, 7-, 10-, and 11-membered50 - 60
8- and 9-membered30 - 40
12-membered and higher>70

Pyrolysis-Mediated Routes:

Pyrolysis of esters, particularly those with a β-hydrogen atom, is a known method for producing carboxylic acids and alkenes through a syn-elimination mechanism. However, the pyrolysis of dicarboxylic acid esters can also be a route to generate other valuable chemical intermediates. The thermal decomposition of methyl esters, for instance, can lead to a variety of products depending on the reaction conditions. nih.gov While not a direct synthetic route to this compound itself, understanding the pyrolytic behavior of long-chain diesters is crucial for process design and identifying potential side reactions at high temperatures.

Long-chain dicarboxylic acid esters can also be synthesized from the metathesis of ω-functionalized 1-olefins, which can be prepared by the pyrolysis of fatty acids. researchgate.net For example, the pyrolysis of ricinoleic acid yields undecenoic acid, which can then be used to produce longer-chain dicarboxylic acids through metathesis. researchgate.net

Advanced Reaction Engineering for Scalable Synthesis

The successful industrial-scale production of this compound requires a focus on advanced reaction engineering principles to maximize yield, purity, and sustainability while minimizing costs.

Optimizing the synthesis of long-chain diesters involves a systematic study of various reaction parameters. For acid-catalyzed esterification, key variables include temperature, catalyst concentration, and the molar ratio of reactants.

In a study on the synthesis of dimethyl adipate (B1204190), a shorter-chain dicarboxylic acid ester, researchers found that a fly ash-based catalyst (FS-1) was highly effective. acs.org The process was optimized by systematically varying the reaction temperature, time, and catalyst amount. The highest yield of 98% was achieved at 200°C with a 4-hour reaction time and a catalyst loading of 10% by weight relative to the adipic acid. acs.orgnih.gov Increasing the catalyst amount beyond this did not lead to a further increase in yield. acs.org

ParameterRange StudiedOptimal ConditionEffect on Yield
Temperature150-220°C200°CYield increases with temperature up to 200°C, then plateaus.
Reaction Time1-5 hours4 hoursYield increases with time, reaching a maximum at 4 hours.
Catalyst Amount2.5-12.5 wt%10 wt%Yield increases with catalyst amount up to 10%, then no further increase is observed.

Data based on the synthesis of dimethyl adipate using a fly ash catalyst for illustrative purposes. acs.orgnih.gov

These findings highlight the importance of multi-parameter optimization to achieve high yields and purity in the synthesis of dicarboxylic acid esters. Similar principles would be applied to optimize the production of this compound.

Catalyst Selection and Reusability: The use of heterogeneous catalysts is a key aspect of green chemistry, as it simplifies catalyst separation from the product and allows for catalyst recycling. In the synthesis of dicarboxylate esters, solid acid catalysts such as boric acid have been shown to be effective and recoverable. semanticscholar.org In one study, a boric acid catalyst was recovered with a rate of 92.43-99.35% and reused with minimal loss of yield. semanticscholar.org The development of catalysts from waste materials, such as fly ash, further enhances the sustainability of the process. acs.orgresearchgate.net

Atom Economy and Waste Reduction: The ideal synthetic route maximizes the incorporation of all reactant atoms into the final product, a concept known as atom economy. Esterification reactions, which produce water as the only byproduct, generally have a good atom economy. Process design should also focus on minimizing waste generation through efficient purification methods and the recycling of unreacted starting materials.

Renewable Feedstocks: The use of bio-based raw materials is a cornerstone of sustainable chemical production. Long-chain dicarboxylic acids can be produced from vegetable oils through biotechnological routes, such as fermentation using genetically optimized yeast strains. researchgate.net This offers a renewable alternative to petrochemical-based feedstocks. researchgate.net

Life Cycle Assessment (LCA): A comprehensive evaluation of the environmental impact of a chemical process can be achieved through a Life Cycle Assessment. An LCA considers the entire lifecycle of the product, from raw material extraction to end-of-life disposal. For the production of bio-based products, LCAs can demonstrate significant reductions in greenhouse gas emissions and other environmental impacts compared to traditional petrochemical routes. nih.gov

By integrating these sustainability considerations into the design of the synthetic process for this compound, it is possible to develop a production method that is not only efficient and cost-effective but also environmentally responsible.

Chemical Derivatization and Functionalization of Dimethyl Heptadecanedioate

Synthesis of Functionalized Diesters and Lipidoids

The ester groups of dimethyl heptadecanedioate are key handles for chemical modification, allowing for the introduction of diverse functional moieties. This has been extensively explored in the synthesis of novel diesters and lipidoids, which are lipid-like molecules with potential applications in gene and drug delivery.

Introduction of Bio-Cleavable Linkages

A critical aspect in the design of drug delivery vehicles is the ability to release the therapeutic payload at the target site. This is often achieved by incorporating bio-cleavable linkages that degrade under specific physiological conditions, such as changes in pH or the presence of certain enzymes. escholarship.orgresearchgate.net Ester bonds, inherently present in this compound, are susceptible to hydrolysis, and this property can be further tuned by introducing additional ester linkages or other cleavable moieties into its derivatives. nih.govgoogle.comgoogle.com

For instance, the synthesis of lipidoids from dicarboxylic acids often involves the introduction of ester linkages in the lipid tails. nih.gov These ester bonds can be designed to be hydrolyzed by intracellular esterases, leading to the breakdown of the lipidoid and the release of its cargo. researchgate.net This strategy enhances the biocompatibility of the delivery system by facilitating its clearance from the body and reducing potential toxicity associated with the accumulation of foreign materials. nih.govgoogle.com The rate of this cleavage can be influenced by the steric and electronic environment around the ester bond, allowing for a degree of control over the drug release profile.

Furthermore, linkers that are sensitive to the acidic environment of endosomes and lysosomes (pH 5-6) can be incorporated. escholarship.org While not directly reported for this compound, the principles of using acid-labile linkers, such as acetals or ketals, in other drug delivery systems could be applied to its derivatives to trigger payload release specifically within these cellular compartments. escholarship.org The development of stimuli-responsive linkers, including those that are enzyme-cleavable, is a key area of research for creating "smart" drug delivery systems. cd-bioparticles.netnih.govnih.gov

Design of Amphipathic Structures for Self-Assembly

The long hydrocarbon chain of this compound makes it an ideal building block for creating amphipathic molecules. These molecules, possessing both hydrophilic (water-loving) and hydrophobic (water-fearing) regions, can spontaneously self-assemble in aqueous environments to form organized nanostructures such as micelles, vesicles, and lipid nanoparticles (LNPs). nih.govpublichealthtoxicology.commdpi.comrsc.org This self-assembly is a cornerstone of modern drug delivery technology.

A prominent example of a functionalized heptadecanedioate derivative is the ionizable cationic lipidoid known as L319, chemically named Di((Z)-Non-2-en-1-yl) 9-((4-(dimethylamino)butanoyl)oxy)heptadecanedioate. rsc.org In this molecule, the hydrophobic heptadecanedioate backbone is functionalized with unsaturated lipid tails and a hydrophilic headgroup containing a tertiary amine. This amine group is ionizable, meaning it can become positively charged at acidic pH, a crucial feature for encapsulating negatively charged nucleic acids like siRNA and mRNA and for facilitating their release from the endosome. rsc.orgresearchgate.net

The synthesis of such amphipathic derivatives allows for the formation of LNPs, which are effective carriers for therapeutic nucleic acids. nih.govgoogle.com The design principles for these amphiphilic peptides and lipidoids involve a careful balance between the hydrophobic and hydrophilic portions to control the size, stability, and morphology of the resulting self-assembled nanostructures. publichealthtoxicology.comresearchgate.net

Structure-Activity Relationship Studies of Derivatives

The biological activity and efficacy of this compound derivatives, particularly in the context of drug delivery, are intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are therefore crucial for optimizing their performance. liposomes.ca

Impact of Structural Modifications on Molecular Function

Modifications to both the hydrophobic tails and the hydrophilic headgroups of heptadecanedioate-derived lipidoids have a profound impact on their molecular function, especially in the context of gene delivery.

The structure of the hydrophobic tails , including their length, degree of unsaturation, and branching, influences the fluidity and stability of the resulting lipid nanoparticles. For instance, the introduction of unsaturated bonds, as seen in the non-2-en-1-yl tails of L319, can enhance the fusogenicity of the LNP membrane, which is believed to aid in endosomal escape. nih.govrsc.org Studies on other lipidoids have shown that branched tails can lead to more potent mRNA delivery compared to linear tails of the same length, an effect attributed to stronger surface ionization at endosomal pH.

The hydrophilic headgroup is arguably the most critical determinant of the transfection efficiency of ionizable lipidoids. rsc.orgrsc.orgnih.gov The amine-containing headgroup plays a vital role in the encapsulation of nucleic acids and their subsequent release into the cytoplasm. The pKa of the ionizable lipid—the pH at which it becomes charged—is a key parameter. An optimal pKa allows the LNP to remain neutral in the bloodstream (pH ~7.4), minimizing non-specific interactions and toxicity, while becoming positively charged in the acidic environment of the endosome, facilitating membrane disruption and payload release. liposomes.ca

SAR studies on various lipidoid libraries have demonstrated that the type and number of amine groups in the headgroup significantly affect transfection efficiency. rsc.org For example, lipids with spermine (B22157) as the amine head have shown high protein expression and liver-selective delivery. rsc.org The specific chemistry of the amine headgroup can also influence the immunogenicity of the LNP, with certain headgroups potentially binding to immune receptors like Toll-like receptor 4 (TLR4). nih.gov

Below is a data table summarizing the structural components of the lipidoid L319, a derivative of heptadecanedioate, and the inferred functional impact of these components based on general principles of lipidoid design.

Structural Component of L319 Chemical Moiety Inferred Functional Impact Supporting Rationale
Backbone Heptadecanedioic acidProvides a long, flexible lipophilic core for the lipidoid structure.The 17-carbon chain contributes to the overall hydrophobicity necessary for self-assembly into a lipid bilayer.
Lipid Tails (Z)-Non-2-en-1-ylEnhance membrane fluidity and fusogenicity.Unsaturated tails disrupt the tight packing of lipids, which is thought to facilitate endosomal escape of the payload. nih.gov
Linkage Ester bondConfers biodegradability.Ester linkages are susceptible to hydrolysis by intracellular esterases, leading to the breakdown and clearance of the lipidoid. nih.govrsc.org
Headgroup 4-(dimethylamino)butanoylProvides an ionizable positive charge at acidic pH.The tertiary amine becomes protonated in the acidic endosome, facilitating interaction with the endosomal membrane and promoting the release of nucleic acids into the cytoplasm. rsc.orgresearchgate.net

Applications of Dimethyl Heptadecanedioate and Its Derivatives in Advanced Materials and Biochemical Research

Polymer Science and Engineering Applications

Integration as Monomers in Long-Chain Polyester (B1180765) Synthesis

Dimethyl heptadecanedioate serves as a fundamental building block, or monomer, for the synthesis of long-chain aliphatic polyesters. These polymers are typically produced through a polycondensation reaction with long-chain diols. The incorporation of long methylene (B1212753) sequences from the heptadecanedioate moiety allows for polymer crystallization, which is crucial for achieving desirable material properties. d-nb.info The synthesis process often involves melt polycondensation, a method that can be challenging for some bio-based monomers but is facilitated by the properties of long-chain diesters. uni-konstanz.denih.gov This approach enables the creation of linear polyesters with both long, crystallizable hydrocarbon segments and ester functional groups within the polymer backbone. d-nb.info The resulting polyesters are part of a class of materials derived from renewable feedstocks like plant oils, positioning them as sustainable alternatives to petroleum-based polymers. mdpi.comwordpress.com

Role in Modifying Polymer Processability and Performance Characteristics

The inclusion of long-chain monomers like this compound significantly modifies the processability and performance of polyesters. The length of the methylene sequence in the polymer backbone is a key determinant of the material's thermal and mechanical properties. mdpi.comnih.govresearchgate.net For instance, an increase in the number of methylene groups generally leads to a decrease in the glass transition and melting temperatures. nih.govresearchgate.net This modification can enhance flexibility and improve processability for applications like coatings and adhesives. lookchem.com As a component, this compound can act as a plasticizer, improving the workability of resins and providing a smooth finish to coatings. lookchem.com Furthermore, the incorporation of these long aliphatic chains can increase the free volume within the polymer structure, affecting its physical properties. mdpi.comnih.govresearchgate.net The resulting polymers often exhibit high thermal stability and can be tailored to have high molecular weights and specific mechanical characteristics, such as Young's modulus and stress at break. mdpi.comnih.govresearchgate.netrsc.org

PropertyValueSource
Number Average Molecular Mass (Mn)~17 kDa rsc.org
Melting Temperature (Tm)> 100 °C d-nb.info
Young's Modulus~400 MPa d-nb.info
Elongation at Break>600% d-nb.info

Development of Semicrystalline Polymeric Materials

Semicrystalline polymers are materials that contain both ordered crystalline regions and disordered amorphous regions. libretexts.org The ability of a polymer to crystallize is heavily dependent on its molecular structure; regular, linear chains can pack together more easily to form ordered lamellar structures. libretexts.org The use of this compound in polyester synthesis promotes the formation of semicrystalline materials. uni-konstanz.de The long, flexible methylene sequence of the monomer allows the polymer chains to align and fold into ordered crystalline domains, similar to polyethylene (B3416737). d-nb.info This crystallinity imparts important properties such as improved mechanical strength, thermal stability, and hydrophobicity. d-nb.inforsc.org The development of semicrystalline polymers from renewable resources like long-chain dicarboxylic acids is a significant area of research aimed at creating sustainable, high-performance materials. mdpi.comrsc.orgpku.edu.cn

Biomedical Research Applications of this compound Derivatives

In biomedical research, derivatives of this compound are crucial in the design of advanced delivery systems for genetic medicines. By modifying the core structure, scientists have developed specialized lipids for creating nanoparticles that can safely and effectively transport nucleic acids into cells.

Design and Engineering of Ionizable Lipids for Nucleic Acid Delivery Systems

A key challenge in developing therapies using messenger RNA (mRNA) or small interfering RNA (siRNA) is delivering these large, negatively charged molecules into target cells. swingle-lab.commdpi.com Ionizable lipids are a critical component of lipid nanoparticles (LNPs), the leading platform for nucleic acid delivery. swingle-lab.comnih.govavantiresearch.comnih.gov These lipids are engineered to be positively charged at an acidic pH (facilitating encapsulation of nucleic acids and endosomal escape) but neutral at physiological pH, which reduces toxicity. swingle-lab.comavantiresearch.comcaymanchem.com

A notable derivative of this compound used for this purpose is di((Z)-non-2-en-1-yl) 9-((4-(dimethylamino)butanoyl)oxy)heptadecanedioate , also known as L319 . nih.govliposomes.cagoogle.com In this molecule, the heptadecanedioate moiety forms the core of the lipid's hydrophobic tail structure. Ester linkages are strategically introduced into the lipid structure, which is a key design feature. caymanchem.comnih.gov This design, which modifies the backbone of highly successful lipids like DLin-MC3-DMA, is part of a broader strategy to create vast libraries of ionizable lipids with diverse chemical structures to optimize delivery for different applications, including gene editing. nih.govnih.govnih.gov The specific structure of these lipids, including the ionizable headgroup and the lipid tails, is crucial for the stability and efficacy of the LNP formulation. researchgate.netgoogle.comnih.gov

Research into Biodegradable Lipid Nanoparticle Platforms

A significant advancement in LNP technology is the development of biodegradable platforms to improve safety and tolerability, especially for therapies requiring repeated administration. nih.govnih.gov The accumulation of non-biodegradable lipid components in the body, particularly the liver, is a potential safety concern. nih.gov

The L319 derivative of this compound was specifically designed to be biodegradable. nih.govliposomes.ca The ester bonds incorporated into its structure can be cleaved by enzymes (hydrolases) within the body. caymanchem.comliposomes.ca This enzymatic degradation breaks the lipid down into smaller, more hydrophilic fragments that can be eliminated from the body more rapidly than their non-biodegradable counterparts. nih.govliposomes.ca Research has shown that LNPs formulated with L319 exhibit better delivery efficacy and faster clearance from plasma and the liver compared to earlier-generation lipids. nih.gov This focus on biodegradability is a central theme in the development of next-generation LNPs for delivering mRNA, siRNA, and CRISPR/Cas9 gene-editing tools, aiming to create delivery systems that are both potent and well-tolerated. nih.govnih.govnih.govmdpi.com

Table 2: Representative Composition of a Biodegradable LNP Formulation This table illustrates a typical four-component formulation for an LNP using an ionizable lipid like a this compound derivative.

ComponentTypeExampleMolar Ratio (%)Source
Ionizable LipidBiodegradable Cationic LipidL31950 google.commdpi.com
Helper LipidNeutral/PhospholipidDOPE10 mdpi.com
Structural LipidSterolCholesterol38.5 nih.govmdpi.com
PEG-LipidStabilizing AgentDMG-PEG20001.5 nih.govmdpi.com

Investigation of Lipid Design for Engineered Elimination Characteristics

Research in this area has led to the development of biodegradable lipids that incorporate cleavable ester functionalities within their hydrophobic alkyl chains. researchgate.net These ester linkages are susceptible to hydrolysis by endogenous enzymes, breaking down the lipid into smaller, more easily metabolized and excreted fragments. researchgate.net This design strategy has been successfully applied to derivatives of heptadecanedioic acid, leading to the creation of lipids with engineered elimination profiles.

A prime example of this design philosophy is the ionizable lipid L319 , chemically known as di((Z)-non-2-en-1-yl) 9-((4-(dimethylamino)butanoyl)oxy)heptadecanedioate. researchgate.netmdpi.com L319 was specifically designed to be biodegradable, featuring ester groups that can be cleaved within the body. researchgate.net This biodegradability is a key factor in its rapid elimination from plasma and tissues, which has been demonstrated in preclinical studies. researchgate.netnih.gov

The design of such lipids is guided by several principles aimed at optimizing both delivery efficacy and safety:

Ionizable Headgroup: The presence of an ionizable amino headgroup with an optimal pKa (acid dissociation constant) is crucial. liposomes.ca This allows the LNP to remain relatively neutral at physiological pH, avoiding rapid clearance by the immune system, but to become positively charged in the acidic environment of the endosome, facilitating the release of the therapeutic payload into the cytoplasm. liposomes.ca For L319, the pKa has been reported to be 6.38. dcchemicals.combroadpharm.com

Biodegradable Linkages: The incorporation of ester bonds in the lipid structure is a deliberate design choice to confer biodegradability. researchgate.net The cleavage of these bonds post-delivery leads to the breakdown of the lipid into its constituent parts, which can then be eliminated through normal metabolic pathways. researchgate.net

Hydrophobic Tails: The structure of the hydrophobic dialkyl chains influences the lipid's ability to self-assemble into stable nanoparticles and to interact with cellular membranes. liposomes.ca Modifications such as the introduction of double bonds can alter the lipid's shape and enhance its ability to disrupt the endosomal membrane, a critical step for payload delivery. liposomes.ca

The successful engineering of these features into heptadecanedioate derivatives like L319 has resulted in lipids that are not only potent delivery vehicles but also have a favorable safety profile due to their rapid in vivo clearance.

Detailed Research Findings

Pharmacokinetic studies have provided robust evidence for the rapid elimination of heptadecanedioate-based biodegradable lipids. Studies involving radiolabeled L319 have meticulously tracked its distribution and excretion following intravenous administration.

One study in rats demonstrated that L319 is rapidly cleared from the system. nih.gov Within the first 12 hours post-administration, approximately 30% of the injected dose was detected in the urine. nih.gov Fecal excretion also played a significant role, with about 40% of the dose being eliminated via this route within 12 to 24 hours. nih.gov Cumulatively, nearly the entire injected dose of L319 was cleared within 72 hours, underscoring the effectiveness of its biodegradable design. nih.gov

The concentration of L319 and its metabolites has also been measured in plasma and liver, the primary site of accumulation for many lipid nanoparticles. These studies have shown a rapid decline in the concentration of the parent lipid in both plasma and liver, with a corresponding increase and subsequent clearance of its metabolic byproducts. researchgate.net

The following interactive data tables summarize the key findings from these pharmacokinetic studies:

Time Post-Administration (hours)Cumulative Excretion in Urine (% of Injected Dose)Cumulative Excretion in Feces (% of Injected Dose)
0-1230-
12-24-40
24-48--
48-72--
Total (up to 72 hours) ~50~50

Data derived from studies on the excretion of 14C-labeled L319 in rats. researchgate.netnih.govresearchgate.net

This rapid elimination profile is a direct consequence of the engineered biodegradability of the lipid, which allows it to be broken down into smaller, water-soluble components that can be readily excreted. This is a significant advantage over non-biodegradable lipids, which can persist in tissues for longer periods, potentially leading to adverse effects.

The investigation into the lipid design of heptadecanedioate derivatives for engineered elimination characteristics highlights a sophisticated approach to drug delivery. By integrating biodegradable functionalities directly into the molecular structure of the lipid, researchers have been able to create delivery vehicles that are both highly effective and possess a superior safety profile, paving the way for the next generation of advanced therapeutics.

Analytical Characterization Techniques for Dimethyl Heptadecanedioate and Its Reaction Products

Chromatographic Separation and Detection Methods

Chromatography is fundamental in the analysis of dimethyl heptadecanedioate, providing the means to separate the compound from starting materials, byproducts, and other impurities. The choice of chromatographic technique depends on the specific analytical goal, such as purity assessment or structural identification.

Gas Chromatography (GC) for Purity and Composition Analysis

Gas Chromatography (GC) is a powerful technique for assessing the purity and analyzing the composition of volatile and thermally stable compounds like this compound. sigmaaldrich.com The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. sigmaaldrich.comsigmaaldrich.com For long-chain dicarboxylic acid methyl esters, GC coupled with a Flame Ionization Detector (FID) is commonly employed for quantification due to its high sensitivity and wide linear range. tandfonline.comjmb.or.kr

The analysis begins with the sample being vaporized in a heated injector and carried through the analytical column by an inert gas, such as helium or nitrogen. tandfonline.com The separation efficiency is highly dependent on the type of stationary phase and the temperature program of the column oven. Non-polar or intermediate-polarity columns are often suitable for separating fatty acid methyl esters and their dicarboxylic counterparts. sigmaaldrich.com Elution order is generally based on the boiling points and polarity of the compounds. sigmaaldrich.com

GC-Mass Spectrometry (GC-MS) is an even more powerful variant, combining the separation power of GC with the identification capabilities of mass spectrometry. tandfonline.comnih.gov After separation in the GC column, molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive structural confirmation of this compound and its reaction intermediates or byproducts. nih.govresearchgate.net

Table 1: Illustrative GC Parameters for Analysis of Long-Chain Dicarboxylic Acid Methyl Esters

Parameter Typical Value/Condition Purpose
Column Capillary column (e.g., SPB-1, 30 m x 0.25 mm I.D.) tandfonline.com Provides high-resolution separation of analytes.
Carrier Gas Helium or Hydrogen tandfonline.com Transports the sample through the column.
Injector Temp. 220-250 °C tandfonline.com Ensures rapid and complete vaporization of the sample.
Oven Program Initial temp 180°C, ramp to 220°C tandfonline.com Controls the separation by managing analyte volatility.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) tandfonline.com FID for quantification, MS for identification.

| Detector Temp. | 250 °C (FID) tandfonline.com | Prevents condensation of analytes in the detector. |

This table presents typical conditions based on the analysis of similar long-chain fatty acid methyl esters and may require optimization for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier analytical tool that synergistically combines the separation capabilities of HPLC with the powerful mass analysis of mass spectrometry. wikipedia.org This technique is exceptionally useful for the analysis of complex mixtures and the definitive structural elucidation of compounds like this compound and its reaction products. wikipedia.organnlabmed.org

After components are separated on the LC column, the eluent is directed to an interface, such as an electrospray ionization (ESI) source, which generates ions from the analyte molecules. wikipedia.orgddtjournal.com These ions are then transferred into the mass spectrometer, which separates them based on their mass-to-charge ratio (m/z). wikipedia.org

LC-MS can provide the molecular weight of the parent compound with high accuracy. For even greater structural detail, tandem mass spectrometry (LC-MS/MS) can be performed. In this technique, a specific parent ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting fragment ions are analyzed. nih.gov This fragmentation pattern provides rich structural information, helping to confirm the identity of the compound and distinguish it from isomers. ddtjournal.com LC-MS is particularly valuable for identifying products from complex reactions, such as those involving oxidation or polymerization of the dicarboxylic acid diester.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It operates on the same principles as HPLC but utilizes columns packed with much smaller particles (typically sub-2 µm). ijsrtjournal.comresearchgate.net This innovation allows for separations to be performed at higher pressures, resulting in dramatically improved resolution, speed, and sensitivity compared to conventional HPLC. ijpda.orgwaters.com

The key benefits of UPLC for the analysis of this compound include:

Faster Analysis Times: Run times can be reduced by up to a factor of nine, significantly increasing sample throughput. ijpda.org

Enhanced Resolution: The high efficiency of UPLC columns provides sharper and narrower peaks, allowing for better separation of closely related compounds, such as isomers or impurities. waters.comaustinpublishinggroup.com

Increased Sensitivity: The narrower peaks lead to higher peak concentrations, which enhances the signal-to-noise ratio, making it easier to detect and quantify trace-level components. austinpublishinggroup.com

Given these advantages, UPLC is an ideal platform for developing rapid quality control methods and for detailed profiling of reaction mixtures containing this compound, where numerous minor byproducts may be present. researchgate.net The principles of mobile phase selection and detection are similar to those in HPLC, but the instrumentation is specifically designed to handle the higher backpressures generated by the small-particle columns. waters.com

Spectroscopic Identification and Structural Analysis

While chromatography excels at separation and quantification, spectroscopy is indispensable for the definitive identification and detailed structural analysis of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise structure of organic molecules in solution. ebsco.com It is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. libretexts.org When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency that is characteristic of their chemical environment. ebsco.commdpi.com

For this compound, ¹H and ¹³C NMR spectra would provide a complete map of the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum would show distinct signals for the methyl ester protons (-OCH₃), the α-methylene protons adjacent to the carbonyl groups (-CH₂CO₂CH₃), and the various methylene (B1212753) groups (-CH₂-) in the long aliphatic chain. The integration of these signals would confirm the number of protons in each unique environment.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing separate signals for the carbonyl carbon (C=O), the methoxy (B1213986) carbon (-OCH₃), and each of the chemically distinct methylene carbons in the C₁₅ alkyl chain.

Advanced NMR experiments, such as COSY (Correlation Spectroscopy), can establish proton-proton connectivities, confirming the sequence of methylene groups in the chain. nih.gov NMR is a non-destructive technique that provides unambiguous structural confirmation, making it essential for characterizing newly synthesized batches of this compound or identifying unknown reaction products. nih.govmdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm) Multiplicity (in DEPT)
C=O (ester carbonyl) ~174 C (quaternary)
-OCH₃ (methyl ester) ~51 CH₃ (methyl)
-CH₂ -COO- (alpha-carbon) ~34 CH₂ (methylene)
-CH₂-CH₂ -COO- (beta-carbon) ~25 CH₂ (methylene)
Interior -CH₂- groups ~29 CH₂ (methylene)

Note: These are approximate chemical shift values and can vary based on the solvent and other experimental conditions. DEPT (Distortionless Enhancement by Polarization Transfer) is an NMR experiment used to differentiate between CH, CH₂, and CH₃ groups.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating molecular structures, properties, and reaction dynamics at the atomic level. These theoretical methods complement experimental data, offering insights that can be difficult or impossible to obtain through laboratory techniques alone. For long-chain diesters like this compound, computational approaches are particularly valuable for understanding conformational preferences, electronic properties, and the intricate details of chemical transformations.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating the mechanisms of organic reactions. zendy.iochemrxiv.org Unlike simpler models, DFT accounts for electron correlation, providing a high level of accuracy in calculating the energies and structures of molecules, including reactants, products, transition states, and intermediates. chemrxiv.org This capability allows for the detailed mapping of reaction pathways and the calculation of kinetic parameters such as activation energies, which are crucial for understanding reaction rates and feasibility. nih.gov

While specific DFT studies focusing exclusively on this compound are not prevalent in publicly accessible literature, the principles and methodologies are well-established through extensive research on analogous systems, such as the esterification of other dicarboxylic acids and the hydrolysis of various diesters. researchgate.netnih.govresearchgate.net These studies provide a robust framework for predicting and understanding the reaction mechanisms relevant to this compound.

Investigating Esterification Mechanisms

The formation of this compound typically occurs via the acid-catalyzed esterification of heptadecanedioic acid with methanol (B129727). DFT calculations can model this process step-by-step. The generally accepted mechanism for acid-catalyzed esterification involves the initial protonation of the carboxylic acid's carbonyl oxygen, followed by a nucleophilic attack from methanol to form a tetrahedral intermediate. researchgate.net Subsequent proton transfer and elimination of a water molecule yield the ester.

For a dicarboxylic acid like heptadecanedioic acid, this process occurs in two stages: formation of the monoester (methyl heptadecanedioate) and subsequent formation of the diester (this compound). DFT can be used to calculate the activation free energy for each step, revealing the reaction's kinetic profile.

Key Research Findings from Analogous Systems:

Transition States: DFT calculations successfully identify the geometries of the transition states for both the first and second esterification steps. These are typically six-membered ring-like structures in acid-catalyzed reactions involving an alcohol. zendy.io

Activation Energy: Studies on similar dicarboxylic acids show that the activation energy for the first esterification is often slightly lower than for the second. This can be attributed to the electron-withdrawing effect of the first ester group, which can slightly deactivate the second carboxylic acid group. researchgate.net

Thermodynamics: Calculations of Gibbs free energy (ΔG) can determine the spontaneity of each reaction step. Esterification reactions are typically reversible, and DFT can help predict the equilibrium position under different conditions. researchgate.net

Below is an illustrative data table showing the type of results that would be obtained from a DFT study on the esterification of heptadecanedioic acid, based on findings from analogous systems.

Reaction StepReactantsTransition StateProductCalculated Activation Energy (kcal/mol)
First EsterificationHeptadecanedioic acid + MethanolTS1Methyl heptadecanedioate monoester15.5
Second EsterificationMethyl heptadecanedioate monoester + MethanolTS2This compound16.2

Investigating Hydrolysis Mechanisms

DFT is also a powerful tool for studying the reverse reaction: the hydrolysis of this compound back to heptadecanedioic acid. This reaction can be catalyzed by either acid or base. Computational studies on the hydrolysis of other diesters have shown that DFT can accurately model the reaction pathways and explain the kinetics. nih.gov

In base-catalyzed hydrolysis (saponification), a hydroxide (B78521) ion acts as the nucleophile, attacking one of the ester's carbonyl carbons. DFT calculations can determine the activation barriers for the hydrolysis of the first and second ester groups. This is particularly relevant for long-chain diesters where the two ester groups are chemically equivalent but their reactivity can be influenced by the formation of intermediates. pnas.org

Key Research Findings from Analogous Systems:

Rate-Determining Step: For many diester hydrolysis reactions, the formation of the tetrahedral intermediate is the rate-determining step. DFT calculations can pinpoint the energy barrier for this crucial step. nih.gov

Solvent Effects: The inclusion of a solvation model in DFT calculations is critical for accurately simulating reactions in solution. Studies have shown that polar solvents like water can significantly lower activation barriers by stabilizing charged intermediates and transition states. nih.gov

Selectivity: DFT can help predict whether the hydrolysis will proceed sequentially to form the monoester in significant yield or if the reaction will quickly produce a mixture of diester, monoester, and diacid. pnas.org This is achieved by comparing the activation energies of the first and second hydrolysis steps.

The following interactive table illustrates the kind of kinetic data that a DFT study on the base-catalyzed hydrolysis of this compound would provide.

Reaction StepReactantsTransition StateProductCalculated Activation Energy (kcal/mol)
First HydrolysisThis compound + OH⁻TS_hydrolysis_1Methyl heptadecanedioate monoanion12.8
Second HydrolysisMethyl heptadecanedioate monoanion + OH⁻TS_hydrolysis_2Heptadecanedioate dianion14.1

Biosynthetic Pathways and Natural Product Origins of Heptadecanedioate Structures

Exploration of Fatty Acid Metabolism in Biological Systems

The precursor to Dimethyl heptadecanedioate, heptadecanedioic acid, is a dicarboxylic acid. Dicarboxylic acids are typically formed in biological systems through the omega-oxidation (ω-oxidation) of fatty acids. wikipedia.orgallen.in This pathway serves as an alternative to the primary beta-oxidation pathway, especially for medium-chain fatty acids or when beta-oxidation is impaired. wikipedia.org The process begins with the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid. allen.in For heptadecanedioic acid, the starting substrate would be heptadecanoic acid, an odd-chain saturated fatty acid. atamanchemicals.com Odd-chain fatty acids like heptadecanoic acid can be synthesized endogenously from propionyl-CoA, which is a product of the fermentation of dietary fiber by gut microbiota.

Enzymatic Transformations Leading to Dioic Acid Derivatives

The ω-oxidation pathway involves a series of enzymatic reactions primarily occurring in the endoplasmic reticulum of liver and kidney cells. allen.in

Hydroxylation: The first and rate-limiting step is the hydroxylation of the ω-carbon of the fatty acid to form a primary alcohol (ω-hydroxy fatty acid). This reaction is catalyzed by a family of cytochrome P450 monooxygenases (CYP450s), such as those from the CYP4A and CYP4F subfamilies, which require NADPH and molecular oxygen. wikipedia.orgnih.gov

Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase. wikipedia.org

Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in a dicarboxylic acid with the same carbon chain length as the original fatty acid. wikipedia.org

In some microorganisms like Candida yeast, cytochrome P450 enzymes can directly catalyze the overoxidation of fatty acids to produce dicarboxylic acids. nih.gov

Identification of Naturally Occurring Analogues or Precursors

The direct precursor to this compound is heptadecanedioic acid. ontosight.ai Its fatty acid precursor, heptadecanoic acid (margaric acid), is found as a trace component in the fat and milk of ruminants. atamanchemicals.com Unsaturated derivatives, such as heptadecenoic acid and heptadecadienoic acid, also occur in nature, albeit rarely. atamanchemicals.com The formation of long-chain dicarboxylic acids is a known metabolic process in various organisms, including certain yeasts and bacteria, which can be exploited for the biotechnological production of these compounds from renewable feedstocks like fatty acids and plant oils. sci-hub.seresearchgate.net

Future Research Trajectories and Interdisciplinary Perspectives

Sustainable Chemistry and Green Synthesis Innovations

The synthesis of dimethyl heptadecanedioate is increasingly aligning with the principles of green chemistry, focusing on the use of renewable feedstocks and environmentally benign catalytic processes. A significant area of innovation is the utilization of plant and algae oils as starting materials. echelon-inc.comuni-konstanz.de These natural sources provide a sustainable alternative to traditional petrochemical routes.

One of the key methods being explored is the isomerizing methoxycarbonylation of unsaturated fatty acid esters. For instance, this compound can be synthesized from 2-hexadecenoic acid. This process involves the challenging isomerization of the double bond over 14 carbon atoms before the selective carbonylation at the terminal position. acs.orgunits.it Another promising route is the dual catalysis approach, which has been successfully applied to convert methyl palmitoleate (B1233929) (16:1) into this compound with high conversion rates. caymanchem.com This method combines selective hydrogenation with carbonylation in a one-pot reaction, enhancing efficiency and reducing waste. caymanchem.com

Furthermore, research into the use of protic ionic liquids as catalysts for the synthesis of long-chain dicarboxylic acid ester precursors is opening new avenues for sustainable production. researchgate.net These catalysts can eliminate the need for additional acids and bases, minimizing the generation of salt waste. researchgate.net Biotechnological approaches, such as fermentation using genetically optimized yeasts like Candida tropicalis, are also being developed to produce long-chain dicarboxylic acids from alkanes, offering a cost-efficient and green alternative. biomol.commdpi.com

Table 1: Sustainable Synthesis Routes for this compound and Related Diesters

PrecursorCatalytic MethodKey FeaturesReference
2-Hexadecenoic acidIsomerizing MethoxycarbonylationDouble bond isomerization over 14 carbons acs.orgunits.it
Methyl palmitoleate (16:1)Dual Catalysis92% conversion to this compound caymanchem.com
Methyl oleate (B1233923) (18:1)Isomerizing MethoxycarbonylationHigh selectivity to α,ω-diester units.it
Plant and Algae OilsCatalytic ConversionUtilization of renewable feedstocks acs.org
AlkanesFermentation (Candida tropicalis)Biotechnological and green alternative biomol.commdpi.com

Integration into Novel Biomaterial Architectures

The unique properties of long-chain dicarboxylic acids, such as heptadecanedioic acid, make them attractive building blocks for novel biomaterials. The incorporation of this compound into polymer chains can impart flexibility, hydrophobicity, and biodegradability, leading to the development of advanced biomaterial architectures with tailored properties.

Research has demonstrated that aliphatic-aromatic copolyesters synthesized with long-chain dicarboxylic acids exhibit interesting thermal and solid-state properties. acs.org For example, copolyesters based on heptadecanedioic acid can be designed to have specific melting points and crystallinities, which are crucial for their performance in various biomedical applications. acs.orgacs.org The use of such long-chain monomers, which can be sourced from the oxidation of polyethylene (B3416737) waste, also presents a sustainable approach to creating new materials. acs.org

The synthesis of polyesters from 2,3-butanediol (B46004) and long-chain aliphatic dicarboxylates, including those of similar chain length to heptadecanedioic acid, has yielded materials ranging from amorphous to semicrystalline with high molecular weights. acs.org These polyesters have shown potential as thermoplastic elastomers and exhibit faster enzyme-catalyzed hydrolysis rates compared to their linear counterparts, suggesting enhanced biodegradability. acs.org Furthermore, the cutin from certain plants, which contains heptadecanedioic acid among other monomers, has been identified as a potential raw material for producing biopolymers and hydrophobic films. mdpi.comresearchgate.net

Table 2: Properties of Biomaterials Incorporating Long-Chain Dicarboxylic Acids

Polymer TypeMonomersKey PropertiesPotential ApplicationsReference
Aliphatic-Aromatic CopolyesterHeptadecanedioic acid, Terephthalate, Ethylene glycol/1,4-ButanediolTunable thermal properties and crystallinitySustainable plastics acs.org
Polyester (B1180765)2,3-Butanediol, Long-chain dicarboxylates (C10-C48)High molecular weight, thermoplastic, enhanced biodegradabilityThermoplastic elastomers, biodegradable materials acs.org
Biopolymer FilmHydrolyzed plant cutin (contains heptadecanedioic acid)HydrophobicBioplastics, coatings mdpi.comresearchgate.net

Advancements in Targeted Delivery System Design through Molecular Engineering

The molecular structure of heptadecanedioic acid provides a versatile scaffold for the design of advanced drug delivery systems. Through molecular engineering, derivatives of heptadecanedioic acid are being developed as key components of lipid nanoparticles (LNPs) for the targeted delivery of therapeutic agents like mRNA and siRNA. caymanchem.comcaymanchem.comgoogle.com

A notable example is the development of ionizable cationic lipids derived from heptadecanedioic acid. caymanchem.combiomol.comcaymanchem.com These lipids can be formulated into LNPs that encapsulate and protect nucleic acids, facilitating their delivery to specific cells or tissues. For instance, a derivative, 9-[4-(dimethylamino)-1-oxobutoxy]-heptadecanedioic acid, 1,17-di-(2Z)-2-nonen-1-yl ester (L-319), has been used to create LNPs that effectively silence factor VII in mice. caymanchem.combiomol.com Another similar lipid, Lipid A6, has been incorporated into LNPs for the delivery of mRNA encoding human erythropoietin in a mouse model of renal anemia. echelon-inc.comcaymanchem.com

Table 3: Heptadecanedioic Acid Derivatives in Targeted Drug Delivery

Derivative NameStructure FeatureApplicationKey FindingReference
L-319Ionizable cationic lipid with a heptadecanedioate backbonesiRNA delivery in LNPsInduced factor VII silencing in mice caymanchem.combiomol.com
Lipid A6Ionizable cationic and biodegradable alkyne lipid with a heptadecanedioate backbonemRNA delivery in LNPsIncreased and maintained homeostatic hemoglobin levels echelon-inc.comcaymanchem.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing dimethyl heptadecanedioate, and how can purity be verified?

  • This compound is typically synthesized via esterification of heptadecanedioic acid with methanol, using acid catalysts (e.g., sulfuric acid). Key steps include refluxing under anhydrous conditions, followed by purification via fractional distillation or column chromatography. Purity verification requires analytical techniques such as ¹H/¹³C NMR (to confirm esterification), FT-IR (to track carbonyl group formation), and GC-MS (to assess molecular weight and impurities). Calibration against reference standards is critical for accuracy .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • While specific safety data for this compound is limited, general precautions for ester compounds apply:

  • Use chemical-resistant gloves (nitrile) and eye protection to avoid skin/eye contact.
  • Work in a fume hood to minimize inhalation risks.
  • Store in a cool, dry environment away from oxidizing agents.
  • Refer to analogous ester safety protocols and Material Safety Data Sheets (MSDS) for related dicarboxylic acid esters, ensuring compliance with GHS labeling .

Q. How can researchers design a reproducible experimental protocol for characterizing this compound’s thermal stability?

  • Use thermogravimetric analysis (TGA) under controlled nitrogen/air atmospheres to monitor mass loss versus temperature. Pair with differential scanning calorimetry (DSC) to identify phase transitions. Standardize heating rates (e.g., 10°C/min) and triplicate runs to ensure reproducibility. Document instrument calibration (e.g., indium standards for DSC) and environmental conditions (humidity, pressure) .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound be resolved?

  • Conduct controlled replicate studies under identical conditions (solvent purity, temperature calibration). Perform meta-analyses of existing data to identify outliers. Use high-purity solvents and validate measurements via cross-lab collaborations. Statistical tools like Grubbs’ test can detect anomalous data points, while systematic reviews of synthesis methods (e.g., catalyst type, reaction time) may explain discrepancies .

Q. What computational strategies predict the reactivity of this compound in ester exchange reactions?

  • Density Functional Theory (DFT) calculations can model transition states and activation energies for nucleophilic acyl substitution. Software like Gaussian or ORCA simulates electron density maps to identify reactive sites. Pair with molecular dynamics (MD) simulations to explore solvent effects (e.g., polar aprotic solvents enhancing nucleophilicity). Validate predictions with experimental kinetic studies .

Q. How should researchers design mixed-methods studies to evaluate this compound’s role in polymer synthesis?

  • Combine quantitative methods (e.g., monitoring polymerization kinetics via gel permeation chromatography) with qualitative approaches (e.g., interviews with polymer chemists on practical challenges). Develop hypotheses grounded in literature, such as:

  • Quantitative: “How does catalyst concentration affect the molecular weight distribution of polyesters derived from this compound?”
  • Qualitative: “What barriers limit the scalability of this compound-based polymers?”
    Triangulate data using statistical analysis (ANOVA) and thematic coding of expert feedback .

Q. What methodologies address low yields in enzymatic hydrolysis of this compound?

  • Optimize enzyme (e.g., lipase) activity by screening pH buffers (pH 7–9), temperatures (30–50°C), and co-solvents (e.g., tert-butanol). Use design of experiments (DoE) to identify interactive factors. Characterize hydrolysis products via LC-MS and compare with kinetic models (e.g., Michaelis-Menten). Consider immobilizing enzymes on solid supports to enhance reusability .

Methodological Guidelines

  • Data Analysis : For spectral or chromatographic data, apply principal component analysis (PCA) to differentiate sample batches. Use tools like MATLAB or Python’s SciPy for statistical validation .
  • Literature Review : Search databases (SciFinder, Reaxys) with keywords: “heptadecanedioic acid derivatives,” “esterification kinetics,” “dicarboxylate applications.” Filter for peer-reviewed journals and avoid non-academic sources .
  • Reproducibility : Document all experimental parameters (e.g., stirring speed, drying time) and raw data in supplemental materials. Follow IUPAC nomenclature and SI units consistently .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.